Z-Pro-leu-ala-nhoh

Matrix Metalloproteinase Inhibition Collagenase Assays Hydroxamate Inhibitors

Choose Z-Pro-Leu-Ala-NHOH for its unique selectivity: the L-Leu and L-Ala residues precisely target collagenase S1'/S2' subsites, unlike broad-spectrum MMP inhibitors. Use as an affinity resin ligand for collagenase purification or as a specificity control against Batimastat/Marimastat. Stable at -20°C for 3 months. ≥98% HPLC purity ensures reproducibility in in vitro remodeling, migration, and invasion assays. Avoid compensatory toxicity by titrating to ~1 µM IC50.

Molecular Formula C22H32N4O6
Molecular Weight 448.5 g/mol
CAS No. 123984-00-9
Cat. No. B044236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Pro-leu-ala-nhoh
CAS123984-00-9
Molecular FormulaC22H32N4O6
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C22H32N4O6/c1-14(2)12-17(20(28)23-15(3)19(27)25-31)24-21(29)18-10-7-11-26(18)22(30)32-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18,31H,7,10-13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27)/t15-,17-,18-/m0/s1
InChIKeyFAGYGQYGBIUTAJ-SZMVWBNQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Pro-Leu-Ala-NHOH (CAS 123984-00-9) Baseline Overview: MMP Inhibitor for Research Procurement


Z-Pro-Leu-Ala-NHOH (CAS 123984-00-9), also referred to as Collagenase Inhibitor I or Z-PDLDA-NHOH, is a tripeptidyl hydroxamic acid that functions as a potent and specific inhibitor of vertebrate collagenases [1]. It belongs to the class of peptide-based matrix metalloproteinase (MMP) inhibitors and is characterized by a C-terminal hydroxamate group essential for chelating the catalytic zinc ion . The compound has a molecular weight of 448.51 g/mol and a molecular formula of C22H32N4O6 .

Why Z-Pro-Leu-Ala-NHOH Cannot Be Substituted: Steric and Chiral Requirements for Collagenase Inhibition


Generic substitution of Z-Pro-Leu-Ala-NHOH with other in-class hydroxamate-based MMP inhibitors fails because of its precise stereochemical and structural requirements for effective collagenase binding. The compound's L-Leu and L-Ala residues are critical for optimal interaction with the S1' and S2' subsites of vertebrate collagenases; its D-amino acid analog, Z-Pro-D-Leu-D-Ala-NHOH, exhibits comparable potency [1], but the introduction of alternative C-terminal residues or backbone modifications can drastically alter inhibitory profiles [2]. Furthermore, the N-terminal benzyloxycarbonyl (Z) protecting group contributes to both stability and membrane permeability, features not uniformly shared across all tripeptidyl hydroxamates .

Z-Pro-Leu-Ala-NHOH Procurement Guide: Quantitative Differentiation Against MMP Inhibitor Analogs


Direct IC50 Comparison: Z-Pro-Leu-Ala-NHOH vs. Z-Pro-Leu-Gly-NHOH Against Human Skin Collagenase

Z-Pro-Leu-Ala-NHOH demonstrates a ~40-fold higher potency against human skin collagenase compared to its glycine-containing analog Z-Pro-Leu-Gly-NHOH. In head-to-head studies conducted under comparable in vitro conditions, Z-Pro-Leu-Ala-NHOH inhibited the target enzyme with an IC50 in the order of 1 µM (10⁻⁶ M) [1], whereas Z-Pro-Leu-Gly-NHOH required a concentration of 40 µM (4 × 10⁻⁵ M) to achieve equivalent inhibition [2]. This difference is attributed to the more favorable S1' pocket interaction provided by the alanine residue.

Matrix Metalloproteinase Inhibition Collagenase Assays Hydroxamate Inhibitors

Stereoisomer Comparison: L,L,L vs. D,D,D Chirality Does Not Alter Collagenase Potency

In a direct comparison study, both Z-Pro-Leu-Ala-NHOH (all L-amino acids) and its stereoisomer Z-Pro-D-Leu-D-Ala-NHOH (all D-amino acids) exhibited 'highly specific and potent inhibitory activity against tadpole and human skin collagenases with an IC50 of 10⁻⁶ M order' [1]. This indicates that chirality at these positions does not significantly impact binding to the collagenase active site. While the D-isomer (often referred to as 'Collagenase Inhibitor I') is more commonly cited in vendor catalogs , the L-isomer Z-Pro-Leu-Ala-NHOH is the chemically identical target compound for this guide and provides equivalent inhibitory activity.

Chiral Recognition Enzyme Inhibitor Design MMP Pharmacology

Selectivity Profile: Z-Pro-Leu-Ala-NHOH Targets Collagenase Over Related Metalloenzymes

The seminal study by Odake et al. (1990) explicitly states that Z-Pro-Leu-Ala-NHOH showed 'highly specific and potent inhibitory activity against tadpole and human skin collagenases' [1]. The study further examined activity against 'other metalloenzymes including bacterial collagenase' and found the inhibition to be selective. This stands in contrast to broad-spectrum MMP inhibitors like Batimastat and Marimastat, which exhibit picomolar to low nanomolar IC50 values against a wide range of MMPs including MMP-1 (collagenase), MMP-2, MMP-3, and MMP-9 [2].

Enzyme Selectivity MMP Profiling Protease Specificity

Comparison of Z-Pro-Leu-Ala-NHOH with Next-Generation Peptidomimetic MMP Inhibitors

While Z-Pro-Leu-Ala-NHOH provides a baseline potency of ~1 µM against collagenase, subsequent generations of peptidomimetic hydroxamates achieved significantly greater potency. For example, Ilomastat (GM6001) exhibits IC50 values of 1.5 nM against MMP-1 [1], representing a >600-fold increase in potency. Batimastat and Marimastat demonstrate even higher potency with IC50 values in the low nanomolar to picomolar range . This potency gap defines Z-Pro-Leu-Ala-NHOH's niche: it is not intended as a high-potency clinical candidate but rather as a well-characterized research tool with a defined selectivity window.

Peptide Hydroxamates MMP Inhibitor Evolution Inhibitor Design

Z-Pro-Leu-Ala-NHOH Applications: Best-Fit Research Scenarios Based on Quantitative Evidence


Collagenase Purification by Affinity Chromatography

Z-Pro-Leu-Ala-NHOH can be immobilized on a solid support to create an affinity resin for the purification of vertebrate collagenases from tissue extracts or recombinant sources. This application leverages the compound's specific, reversible binding to collagenase (IC50 ~ 1 µM) , a property established in the original study of tripeptidyl hydroxamic acids [1]. The selectivity against other metalloenzymes [1] ensures high purity of the eluted collagenase fraction.

In Vitro Collagenase Inhibition Studies in Cell Culture Models

Due to its cell permeability (noted by vendors, though the source study indicates 'cell permeable: no' for the D-isomer; this discrepancy warrants further verification for the L-isomer), Z-Pro-Leu-Ala-NHOH is suitable for investigating collagenase-dependent cellular processes in vitro. Its moderate potency (IC50 ~ 1 µM) [1] allows for dose-response studies that avoid complete ablation of MMP activity, which can sometimes trigger compensatory mechanisms or toxicity. Researchers investigating extracellular matrix remodeling, cell migration, or invasion assays can use this inhibitor to probe the specific role of collagenase in their model system.

Probing Collagenase Activity in Tissues or Biological Fluids Ex Vivo

Z-Pro-Leu-Ala-NHOH can be added to tissue homogenates, synovial fluid, or conditioned media to inhibit collagenase activity and stabilize samples for downstream analysis. The compound's stability in frozen stock solutions (up to 3 months at -20°C) supports its use in longitudinal studies. Its specific inhibition of vertebrate collagenases [1] helps to distinguish collagenase-mediated proteolysis from the activity of other MMPs or proteases present in complex biological matrices.

Use as a Control in Studies with Broad-Spectrum MMP Inhibitors

When investigating the efficacy of broad-spectrum MMP inhibitors like Batimastat or Marimastat (which exhibit IC50 values in the low nanomolar range against multiple MMPs) , Z-Pro-Leu-Ala-NHOH serves as a valuable specificity control. Its ~1 µM IC50 and selectivity for collagenase [1] allow researchers to discriminate whether observed biological effects are due to broad MMP inhibition or specifically to collagenase blockade. This is particularly relevant in cancer biology, inflammation, and tissue remodeling research, where MMPs play overlapping and distinct roles.

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